Ethyl 2-[(propan-2-yl)amino]butanoate
Overview
Description
Ethyl 2-[(propan-2-yl)amino]butanoate is an organic compound with the molecular formula C9H19NO2 and a molecular weight of 173.26 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-[(propan-2-yl)amino]butanoate can be synthesized through a series of chemical reactions. One common method involves the reaction of ethyl butanoate with isopropylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure optimal yield .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and subjected to precise reaction conditions. The process is monitored to maintain the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(propan-2-yl)amino]butanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Ethyl 2-[(propan-2-yl)amino]butanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is used in biochemical studies to understand enzyme interactions and metabolic pathways.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-[(propan-2-yl)amino]butanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Ethyl 2-[(propan-2-yl)amino]butanoate can be compared with other similar compounds, such as:
Ethyl acetate: A common ester used as a solvent.
Methyl butyrate: Another ester with similar structural features.
Isopropyl butanoate: An ester with a similar functional group but different alkyl chain .
These compounds share some chemical properties but differ in their specific applications and reactivity, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
ethyl 2-(propan-2-ylamino)butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-5-8(10-7(3)4)9(11)12-6-2/h7-8,10H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZVHMUANDCMGFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)NC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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